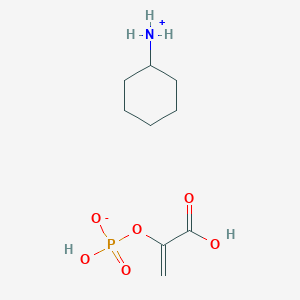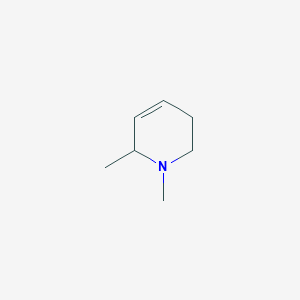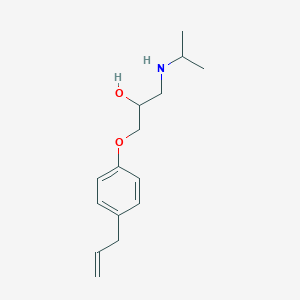![molecular formula C23H20N4O B083886 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- CAS No. 13617-68-0](/img/structure/B83886.png)
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent.
Scientific Research Applications
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine. It has been shown to have potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism Of Action
The exact mechanism of action of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- is not fully understood. However, it is believed that the compound works by scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines, which reduces inflammation.
Biochemical And Physiological Effects
Studies have shown that 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- has a range of biochemical and physiological effects. It has been shown to reduce lipid peroxidation, increase the activity of antioxidant enzymes, and inhibit the production of reactive oxygen species. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- in lab experiments is its potent antioxidant and anti-inflammatory properties. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for the research of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-. One potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a food preservative due to its antimicrobial properties. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound.
Synthesis Methods
The synthesis of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- involves the reaction of 4-dimethylaminobenzaldehyde with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of around 80%.
properties
CAS RN |
13617-68-0 |
|---|---|
Product Name |
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- |
Molecular Formula |
C23H20N4O |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]imino-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C23H20N4O/c1-26(2)19-15-13-18(14-16-19)24-22-21(17-9-5-3-6-10-17)25-27(23(22)28)20-11-7-4-8-12-20/h3-16H,1-2H3 |
InChI Key |
OLAXNRMGEXBDBF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
4-[[4-(Dimethylamino)phenyl]imino]-2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



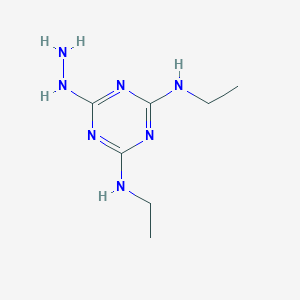
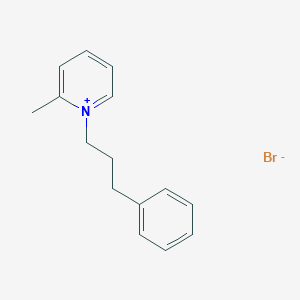

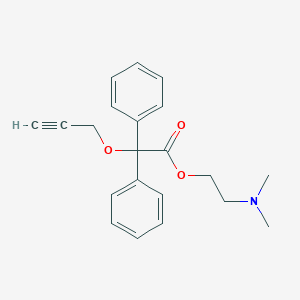

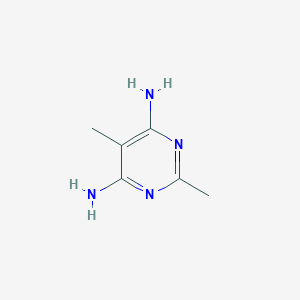
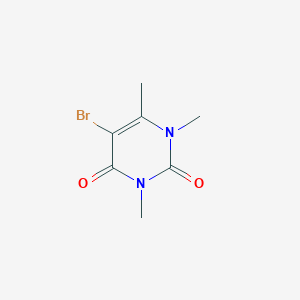
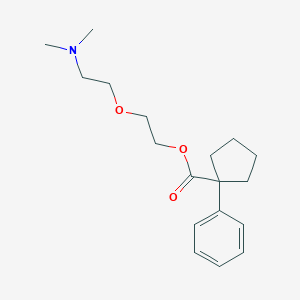
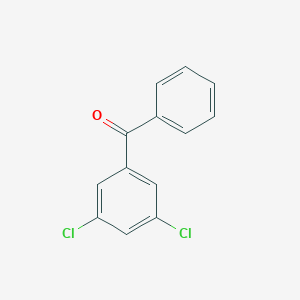
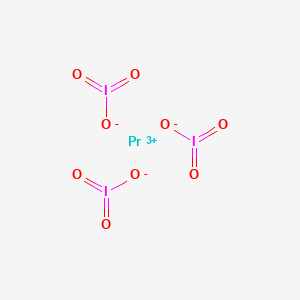
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
